

2,6-Diaminoanisole: Structural Elucidation, Synthesis, and Advanced Applications

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Compound of Interest

Compound Name: 2-methoxybenzene-1,3-diamine

CAS No.: 32114-60-6

Cat. No.: B3124895

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Executive Summary

2,6-Diaminoanisole (also known as **2-methoxybenzene-1,3-diamine**) is a highly specialized aromatic diamine characterized by an electron-donating methoxy core flanked by two primary amine groups. With the chemical formula Cc1cc(N)cc(N)c1 and a molecular weight of 138.17 g/mol, this compound serves as a critical intermediate in the synthesis of advanced supramolecular architectures, polyamine-based transfection polymers, and polytopic paramagnetic ligands[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and integration into cutting-edge chemical and biological workflows.

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Physicochemical Profiling & Structural Elucidation

The unique reactivity of 2,6-diaminoanisole stems from its specific substitution pattern. The central methoxy group (

) acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the aromatic ring. This inductive effect enhances the nucleophilicity of the

adjacent amine nitrogen lone pairs compared to standard phenylenediamines, making the molecule highly reactive toward electrophiles in polymerization and ligand assembly processes.

Quantitative Chemical Identity

To ensure standard compliance in analytical and synthetic workflows, the core physicochemical parameters are summarized below:

Parameter	Value	Causality / Significance
IUPAC Name	2-methoxybenzene-1,3-diamine	Standardized nomenclature for regulatory filing.
CAS Registry Number	32114-60-6	Unique identifier for procurement and MSDS tracking[1].
Molecular Formula		Defines stoichiometric calculations for synthesis.
Molecular Weight	138.17 g/mol	Essential for molarity and yield calculations[1].
Exact Mass	138.0793 Da	Target value for High-Resolution Mass Spectrometry (HRMS).
SMILES	<chem>COC1=C(N)C=CC=C1N</chem>	Facilitates computational modeling and cheminformatics[3].
InChIKey	PAXOFIORPRCXBV-UHFFFAOYSA-N	Ensures exact database matching[3].

Synthesis & Purification Workflows

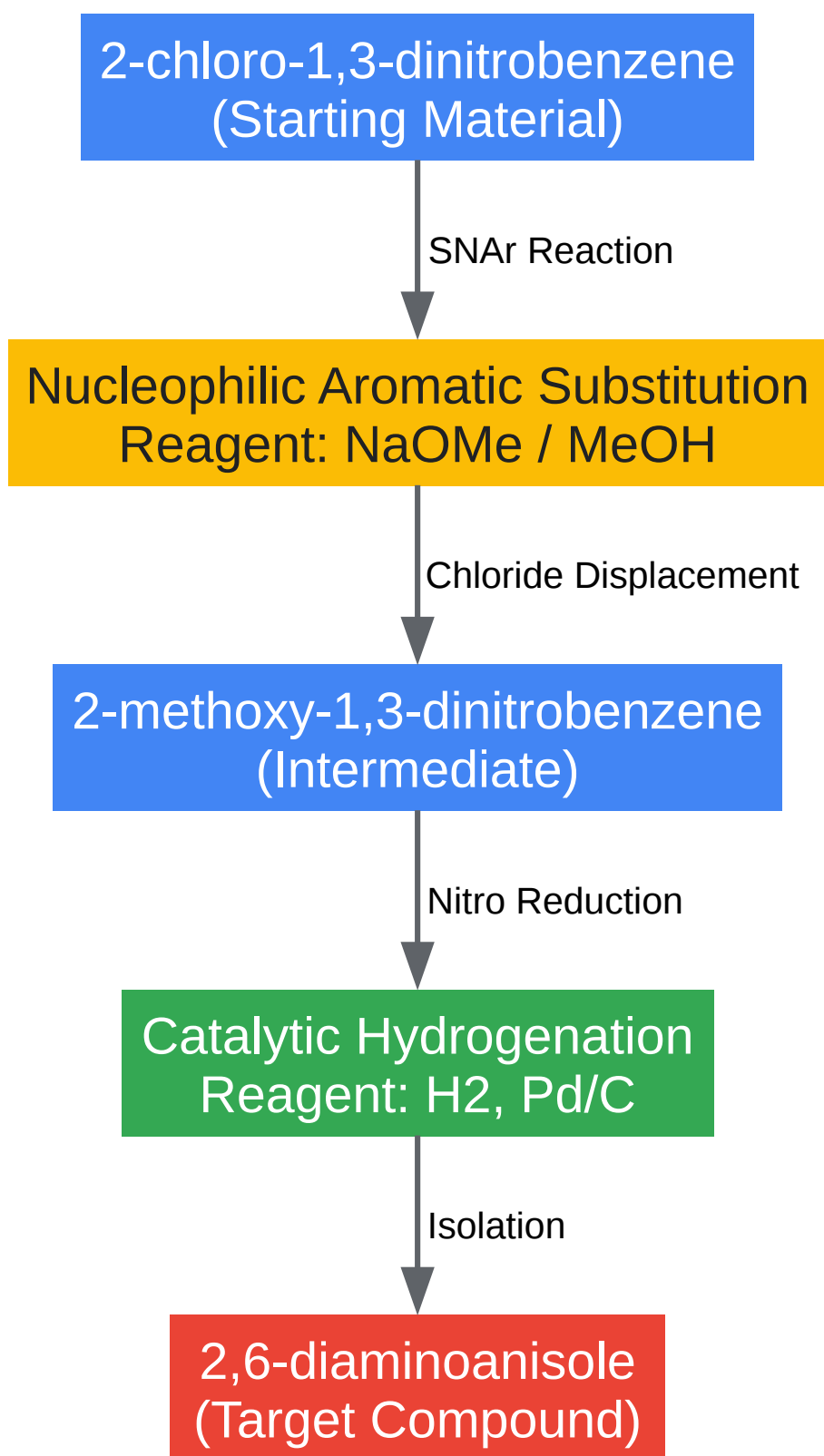
The synthesis of 2,6-diaminoanisole relies on a two-step sequence: Nucleophilic Aromatic Substitution (

) followed by catalytic reduction[4].

Causality of the Synthetic Route

Direct amination of anisole is non-selective and low-yielding due to the activating nature of the methoxy group leading to poly-substitution. Instead, the field-proven method utilizes 2-chloro-1,3-dinitrobenzene as the starting material. The two strongly electron-withdrawing nitro groups at the ortho positions deplete the electron density at the

carbon, dramatically lowering the activation energy required for the methoxide nucleophile to displace the chloride ion. Subsequent reduction of the nitro groups yields the target diamine[4].



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Synthetic pathway of 2,6-diaminoanisole via nucleophilic substitution and reduction.

Step-by-Step Methodology: Synthesis of 2,6-Diaminoanisole

Phase 1: Preparation of 2-methoxy-1,3-dinitrobenzene

- **Reagent Preparation:** Dissolve 1.0 equivalent of 2-chloro-1,3-dinitrobenzene in anhydrous methanol under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive formation of phenolic byproducts via hydroxide attack.
- **Nucleophilic Attack:** Slowly add 1.1 equivalents of sodium methoxide () solution dropwise at , then warm to room temperature. Rationale: Dropwise addition controls the exothermic reaction, preventing thermal degradation.
- **Quenching & Isolation:** Quench the reaction with ice water to precipitate the 2-methoxy-1,3-dinitrobenzene intermediate. Filter, wash with cold water, and dry under vacuum.

Phase 2: Reduction to 2,6-Diaminoanisole

- **Catalyst Loading:** Suspend the intermediate in absolute ethanol and add 10% Pd/C (catalytic amount) in a high-pressure hydrogenation reactor.
- **Hydrogenation:** Purge the vessel with gas and maintain a pressure of 3-5 atm at room temperature until hydrogen uptake ceases. Rationale: Pd/C effectively reduces both nitro groups to primary amines without cleaving the methoxy ether linkage.
- **Purification:** Filter the mixture through a Celite pad to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate in vacuo and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2,6-diaminoanisole.

Advanced Applications in Research and Development

The structural geometry and electron-rich nature of 2,6-diaminoanisole make it a highly sought-after building block in two primary domains: Non-viral gene delivery systems and advanced coordination chemistry.

Application A: Polyamine-Containing Transfection Polymers

In the development of non-viral gene delivery vectors, balancing transfection efficiency with cytotoxicity is a persistent challenge. Traditional polymers like Polyethyleneimine (PEI) offer high cationic charge density for DNA condensation but exhibit severe dose-dependent cytotoxicity[5].

By incorporating 2,6-diaminoanisole into carbon polymer backbones (e.g., aminated cellulose derivatives), researchers create mixed-mode ligands. The aromatic ring provides lipophilic characteristics that aid in cell membrane perturbation, while the primary amines provide the necessary cationic charge at physiological pH to condense nucleic acids[5][6]. This structural modification results in polymers that demonstrate significantly lower cellular toxicity compared to 25 kDa branched PEI, while maintaining robust endosomal escape capabilities[5].

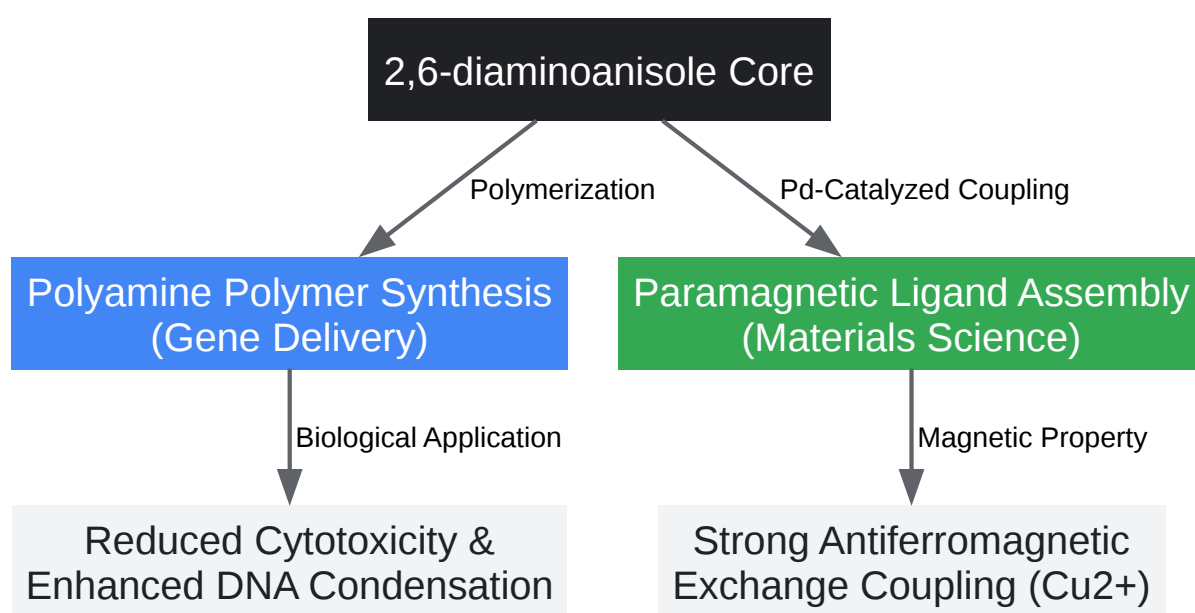
Application B: Polytopic Paramagnetic Ligands

In materials science, derivatives of this compound (such as 4-tert-butyl-2,6-diaminoanisole) are utilized to synthesize polytopic paramagnetic ligands via palladium-catalyzed Buchwald-Hartwig cross-coupling[2].

When coordinated with transition metals like

, the methoxy and amino groups act as strong

-donors, stabilizing the metal center. The resulting complexes can adopt hexa-anion radical oxidation states, exhibiting extremely strong intramolecular antiferromagnetic exchange coupling. These properties are fundamental for developing molecular magnets and advanced spintronic materials[2].



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Divergent application pathways of 2,6-diaminoanisole in biology and materials science.

Analytical Characterization Parameters

To ensure the trustworthiness of the synthesized compound, a self-validating analytical suite must be employed. The following table outlines the expected analytical parameters for pure 2,6-diaminoanisole:

Analytical Method	Expected Observation	Causality / Structural Confirmation
H-NMR ()	~3.8 ppm (s, 3H)	Confirms the presence of the intact methoxy () group.
H-NMR ()	~3.5-4.0 ppm (br s, 4H)	Confirms the reduction of nitro groups to two primary amines ().
C-NMR	7 distinct carbon signals	Validates the symmetry disruption by the methoxy group.
ESI-MS (Positive Mode)	139.08	Confirms the exact molecular weight (138.08 Da + proton).
FT-IR	~3300-3400 (doublet)	Characteristic N-H stretching of primary aromatic amines.

Safety, Toxicity, and Handling Protocols

As with many aromatic diamines, 2,6-diaminoanisole requires stringent handling protocols. Structural similarities to known mutagenic dyes (e.g., 2,4-diaminoanisole) necessitate treating the compound as a potential health hazard[7].

- Toxicity Profile: Harmful if swallowed, inhaled, or absorbed through the skin. It may cause serious eye and respiratory tract irritation[7].

- **Mutagenicity/Carcinogenicity:** Aromatic diamines are frequently flagged as suspected genetic defect agents (Category 2 Mutagen) and potential carcinogens[7].
- **Handling Protocol:** All synthetic manipulations must be performed in a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood. Personal Protective Equipment (PPE) must include nitrile gloves (double-gloved), an N95 or P100 particulate respirator, and splash-proof chemical goggles.
- **Environmental Hazard:** Toxic to aquatic life with long-lasting effects. Waste must be segregated into halogen-free organic waste streams and incinerated by certified disposal facilities[7].

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